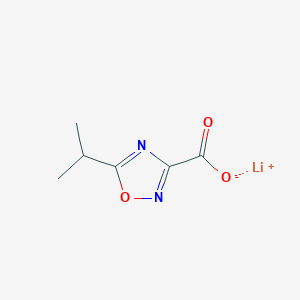

Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate” is a compound with the CAS Number: 2243507-81-3. It has a molecular weight of 162.07 . The IUPAC name for this compound is lithium 5-isopropyl-1,2,4-oxadiazole-3-carboxylate .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one , has been a topic of interest in many research groups . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The InChI code for this compound is 1S/C6H8N2O3.Li/c1-3(2)5-7-4(6(9)10)8-11-5;/h3H,1-2H3,(H,9,10);/q;+1/p-1 .Chemical Reactions Analysis

Oxadiazoles, like the one in this compound, have been found to possess hydrogen bond acceptor properties . They also have a wide energy gap between the HOMO and LUMO orbitals due to the limited conjugation of π electrons in the heterocyclic ring .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

- Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic effects, with activity lower than 12 μM against the Hela cell line .

- Combining 1,3,4-oxadiazoles with other compounds (e.g., 3,5-dihalophenoxypyridines) has yielded effective herbicides .

Anticancer Properties

Crop Protection

Herbicide Development

Enzyme Inhibition Studies

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have shown promising results when interacting with nucleic acids, enzymes, and globular proteins .

Mode of Action

1,3,4-oxadiazole derivatives have been found to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . They selectively interact with these targets, leading to changes in cellular processes.

Biochemical Pathways

It’s known that 1,3,4-oxadiazole derivatives can affect a variety of mechanisms, such as inhibiting enzymes like thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase, and many proteins that contribute to cell proliferation .

Result of Action

The antiproliferative effects of 1,3,4-oxadiazole derivatives suggest that they may inhibit cell growth and proliferation .

特性

IUPAC Name |

lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.Li/c1-3(2)5-7-4(6(9)10)8-11-5;/h3H,1-2H3,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMCNZONALGVMJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)C1=NC(=NO1)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7LiN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2383637.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)

![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)

![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)